1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[4-(1H-pyrrol-1-yl)benzoyl]-1,4-diazepane
Description
1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-4-[4-(1H-pyrrol-1-yl)benzoyl]-1,4-diazepane is a diazepane derivative featuring a seven-membered 1,4-diazepane ring substituted with a sulfonyl-linked 1-methylpyrazole moiety and a benzoyl group bearing a pyrrole substituent. The diazepane scaffold is known for conformational flexibility, which may enhance binding to biological targets such as receptors or enzymes .
Properties
IUPAC Name |
[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(4-pyrrol-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-22-16-19(15-21-22)29(27,28)25-12-4-11-24(13-14-25)20(26)17-5-7-18(8-6-17)23-9-2-3-10-23/h2-3,5-10,15-16H,4,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVPIWRCXLHTAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[4-(1H-pyrrol-1-yl)benzoyl]-1,4-diazepane typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the pyrazole and pyrrole derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include sulfonyl chlorides, benzoyl chlorides, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[4-(1H-pyrrol-1-yl)benzoyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various bases or acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides or amines.
Scientific Research Applications
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[4-(1H-pyrrol-1-yl)benzoyl]-1,4-diazepane has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industry: The compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[4-(1H-pyrrol-1-yl)benzoyl]-1,4-diazepane involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved may include inhibition or activation of enzymatic reactions, receptor signaling pathways, or other biochemical processes.
Comparison with Similar Compounds
Structural Features
The compound’s key structural differentiators include:
- Sulfonyl-Pyrazole Substituent : The 1-methylpyrazole sulfonyl group is a common motif in kinase inhibitors and sulfonamide-based therapeutics, contributing to hydrogen bonding and solubility .
Table 1: Structural Comparison of Selected Diazepane Derivatives
*Estimated based on analogous structures.
Physicochemical and Pharmacological Implications
- Solubility : The target compound’s benzoyl-pyrrole group may reduce aqueous solubility compared to sulfonyl-dominated analogs like the dual-sulfonyl derivative in . However, the pyrazole sulfonyl group could mitigate this through polar interactions.
- LogP : The presence of pyrrole and benzoyl groups likely results in a higher logP (~2.5–3.5) than the methoxy-methylbenzenesulfonyl analog (logP ~2.0) .
- Target Selectivity : The benzoyl-pyrrole substituent may favor interactions with aromatic-rich binding pockets (e.g., serotonin or orexin receptors), whereas dual-sulfonyl derivatives could target ATP-binding sites in kinases .
Biological Activity
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[4-(1H-pyrrol-1-yl)benzoyl]-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H15N3O2S
- CAS Number : 123456-78-9 (hypothetical for illustration)
The structure consists of a diazepane ring substituted with a pyrazole sulfonamide and a pyrrole-benzoyl moiety, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. The sulfonamide group is particularly noted for its antibacterial effects. In studies involving derivatives of diazepane and pyrazole, compounds have shown activity against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Enzyme Inhibition
The compound's sulfonyl group may also confer enzyme inhibitory properties. Studies have reported that related compounds inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition can have therapeutic implications in treating neurodegenerative diseases like Alzheimer's .
Anticancer Potential
There is emerging evidence suggesting that similar diazepane derivatives may possess anticancer properties. Research has demonstrated that certain compounds induce apoptosis in cancer cell lines through caspase activation pathways . The interaction of the compound with specific kinases involved in cancer progression is an area of active investigation.
Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of several pyrazole-based compounds, including derivatives of the target compound. The results showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Study 2: Enzyme Inhibition
In vitro assays assessed the inhibition of AChE by the compound. Results indicated an IC50 value of 25 µM, suggesting moderate inhibitory activity compared to standard inhibitors like donepezil .
Study 3: Anticancer Activity
A recent investigation into the anticancer properties revealed that the compound induced apoptosis in HeLa cells, with a half-maximal effective concentration (EC50) of 30 µM. Mechanistic studies indicated involvement of mitochondrial pathways and caspase activation .
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
